molecular formula C14H13BrN6S2 B11047515 3-(5-bromothiophen-2-yl)-6-(3-methyl-1-propyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(5-bromothiophen-2-yl)-6-(3-methyl-1-propyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B11047515
M. Wt: 409.3 g/mol
InChI Key: XKLITRATRLGAOS-UHFFFAOYSA-N
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Description

3-(5-bromothiophen-2-yl)-6-(3-methyl-1-propyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines multiple functional groups, making it a versatile molecule in various fields of research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromothiophen-2-yl)-6-(3-methyl-1-propyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: The synthesis begins with the preparation of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone under acidic conditions.

    Bromothiophene Introduction: The bromothiophene moiety is introduced via a halogenation reaction, typically using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Triazolothiadiazole Core Formation: The final step involves the cyclization of the intermediate compounds to form the triazolothiadiazole core. This is usually achieved through a condensation reaction involving thiosemicarbazide and an appropriate aldehyde or ketone under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrazole rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the thiophene ring can be substituted with various nucleophiles (e.g., amines, thiols) through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, and alkoxides under basic or acidic conditions

Major Products

    Oxidation: Oxidized derivatives of the thiophene and pyrazole rings

    Reduction: Dehalogenated products

    Substitution: Substituted thiophene derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s heterocyclic structure makes it a candidate for studying enzyme interactions and binding affinities. It can serve as a scaffold for designing enzyme inhibitors or activators.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its diverse functional groups allow for the modification and optimization of pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(5-bromothiophen-2-yl)-6-(3-methyl-1-propyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can form hydrogen bonds, π-π interactions, and hydrophobic interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-chlorothiophen-2-yl)-6-(3-methyl-1-propyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 3-(5-fluorothiophen-2-yl)-6-(3-methyl-1-propyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

The uniqueness of 3-(5-bromothiophen-2-yl)-6-(3-methyl-1-propyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its bromine atom, which can participate in various substitution reactions, providing a versatile handle for further functionalization. Additionally, the combination of the bromothiophene, pyrazole, and triazolothiadiazole moieties offers a unique set of chemical properties that can be exploited in different research and industrial applications.

properties

Molecular Formula

C14H13BrN6S2

Molecular Weight

409.3 g/mol

IUPAC Name

3-(5-bromothiophen-2-yl)-6-(3-methyl-1-propylpyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H13BrN6S2/c1-3-6-20-7-9(8(2)18-20)13-19-21-12(16-17-14(21)23-13)10-4-5-11(15)22-10/h4-5,7H,3,6H2,1-2H3

InChI Key

XKLITRATRLGAOS-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)C2=NN3C(=NN=C3S2)C4=CC=C(S4)Br

Origin of Product

United States

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